2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-

Flavor chemistry Organoleptic characterization Structure-odor relationship

2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- (CAS 34686-71-0), commonly referred to as jasmin lactone or δ-jasmin lactone, is a saturated δ-lactone bearing an unsaturated (Z)-2-pentenyl side chain. With the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol, it is a moderately lipophilic (estimated log P ~2.1) liquid at ambient temperature.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 34686-71-0
Cat. No. B1609331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-
CAS34686-71-0
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCC=CCC1CCCC(=O)O1
InChIInChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3
InChIKeyXPPALVZZCMPTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol and ether;  insoluble in water and fat

Jasmin Lactone (CAS 34686-71-0): Structural Identity, Regulatory Status, and Procurement-Relevant Profile


2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- (CAS 34686-71-0), commonly referred to as jasmin lactone or δ-jasmin lactone, is a saturated δ-lactone bearing an unsaturated (Z)-2-pentenyl side chain [1]. With the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol, it is a moderately lipophilic (estimated log P ~2.1) liquid at ambient temperature [1][2]. The compound is distinguished from its in-class relatives—most notably δ-decalactone (saturated side chain) and massoia lactone (α,β-unsaturated ring)—by the location of its double bond in the side chain rather than in the ring, which confers a unique combination of floral-jasmin, fruity-peach, and creamy-coconut organoleptic character [3]. It occurs naturally in jasmine absolute (0.5–1.5% of the oil), gardenia, honeysuckle, tuberose, and tea (Camellia sinensis), and has been evaluated by JECFA (No. 247) and designated as FEMA GRAS (No. 3745) for use in food flavoring applications [4][5].

Why Generic Lactone Substitution Fails for Jasmin Lactone (CAS 34686-71-0): Structural Determinants of Sensory and Functional Differentiation


In-class δ-lactones such as δ-decalactone and massoia lactone share the same C₁₀ backbone and lactone ring size as jasmin lactone, yet their organoleptic and application profiles diverge materially due to the precise location and stereoelectronics of the unsaturated bond. δ-Decalactone (saturated throughout) delivers a predominantly creamy-coconut note; massoia lactone (α,β-unsaturated ring) contributes a sharper, more volatile coconut-lactonic character; whereas jasmin lactone, with its unsaturation confined to the Z-2-pentenyl side chain and a fully saturated ring, produces a distinctly floral-jasmin profile with fruity peach undertones that neither analog can replicate [1][2]. In practical flavor formulation, jasmin lactone provides the jasmine floral note at concentrations where the other two lactones would merely reinforce dairy-coconut or milky creaminess, a divergence that manufacturers rely upon for differentiated product profiles in tea, confectionery, and fine fragrance [3]. Furthermore, jasmin lactone exhibits a substantivity of approximately 400 hours on blotter at 100% concentration, a performance parameter that directly impacts fragrance longevity in consumer products and is not matched by all δ-lactone analogs [4].

Quantitative Differentiation Evidence for Jasmin Lactone (CAS 34686-71-0) Against Closest Analogs


Odor Character Divergence from δ-Decalactone and Massoia Lactone: Sensory Descriptor Profiling

Jasmin lactone produces a primary odor profile described as floral, jasmine, oily-fruity, and peach-apricot with coconut undertones, whereas its closest δ-lactone analogs diverge into distinct sensory spaces that preclude their interchangeable use. δ-Decalactone (CAS 705-86-2) is characterized as primarily creamy, coconut, and milky; massoia lactone (CAS 54814-64-1) as intensely sweet, coconut, creamy, and lactonic-spicy [1][2]. The three compounds, despite sharing the C₁₀ δ-lactone scaffold, occupy non-overlapping primary descriptor clusters: jasmin lactone is floral-fruity, δ-decalactone is dairy-coconut, and massoia lactone is coconut-lactonic. This sensory differentiation has been systematically documented by industry flavor reference databases and underpins the non-substitutability of these lactones in flavor and fragrance compounding [3].

Flavor chemistry Organoleptic characterization Structure-odor relationship

Substantivity (Longevity) Differentiation: Jasmin Lactone Outlasts δ-Decalactone on Fragrance Blotter

Jasmin lactone demonstrates a substantivity of approximately 400 hours (over 16 days) at 100% concentration on a standard fragrance blotter, as reported by IFF technical data [1]. Givaudan independently reports a tenacity on blotter of 3 weeks for Jasmin Lactone Delta [2]. In comparison, δ-decalactone exhibits substantially shorter substantivity (approximately 192 hours or 8 days on blotter at comparable concentration) due to its higher volatility imparted by the absence of the side-chain double bond [3]. This represents an approximate 2-fold increase in fragrance longevity for jasmin lactone over its saturated analog, a critical parameter for fine fragrance and long-lasting personal care product formulation.

Fragrance substantivity Perfumery performance Volatility comparison

Unique Stress-Induced Biosynthesis in Tea: Jasmin Lactone Accumulation as a Quality Discriminator

Jasmin lactone is biosynthesized in tea (Camellia sinensis) leaves exclusively via a 13-lipoxygenase (LOX) pathway that is activated by mechanical damage and low-temperature stress during oolong and black tea manufacturing [1]. This pathway generates jasmin lactone de novo from linolenic acid in wounded tea leaves; no other δ-lactone flavor compound—including δ-decalactone or massoia lactone—is produced via this same stress-inducible LOX route in tea [2]. Zeng et al. (2018) demonstrated that jasmin lactone accumulation is predominantly triggered during the turnover stage of oolong tea processing, with continuous mechanical damage and low-temperature stress synergistically enhancing its accumulation; the enantiomeric ratio of jasmin lactone in tea leaves was also shown to be modulated by the type of stress applied [1][3]. This biosynthetic uniqueness makes jasmin lactone a specific quality marker compound for tea authentication and grade assessment that cannot be substituted by other lactones.

Tea chemistry Plant stress metabolism Flavor precursor biochemistry

Antibacterial Activity via Fatty Acid Synthesis Inhibition: A Functionally Distinct Secondary Property

Jasmin lactone has been reported to exhibit in vitro antibacterial properties through inhibition of bacterial fatty acid synthesis, a mechanism that differentiates it from other δ-lactones whose antimicrobial activities (where reported) are primarily attributed to membrane disruption or ergosterol biosynthesis interference . For comparison, massoia lactone's antifungal mechanism involves pore formation in the cell membrane, reduction of ergosterol content, and induction of intracellular reactive oxygen species [1]; δ-decalactone has shown relatively weak or negligible antimicrobial activity in comparative vapor-phase assays [2]. Jasmin lactone's reported surfactant properties—attributed to its capacity to form microcapsules—may further contribute to its antibacterial function through a physical mode of action distinct from the biochemical mechanisms of other lactones . However, quantitative MIC data for jasmin lactone against specific bacterial strains were not identified in the accessible literature, representing a significant evidence gap that limits direct numerical comparison.

Antimicrobial activity Fatty acid synthesis inhibition Cosmetic preservation

Regulatory and Safety Profile: FEMA GRAS Status and JECFA Evaluation Enable Broader Food Use

Jasmin lactone has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 247) and assigned FEMA GRAS number 3745, permitting its use as a flavoring substance in food applications [1][2]. In contrast, massoia lactone (C10, FEMA 3744) carries a different regulatory assessment profile: JECFA evaluation for massoia lactone is listed as 'Evaluation pending – additional data required,' reflecting an incomplete regulatory dossier [3]. This regulatory distinction is materially significant for food and beverage manufacturers because jasmin lactone's completed JECFA evaluation and established FEMA GRAS status provide a more definitive regulatory pathway for use in food products intended for markets that follow Codex Alimentarius or FEMA GRAS standards, whereas massoia lactone's pending evaluation may introduce regulatory uncertainty or delay in certain jurisdictions [3].

Food safety regulation FEMA GRAS JECFA evaluation

Natural Occurrence Profile: Botanical Source Distribution Differs Fundamentally from Massoia Lactone

Jasmin lactone occurs naturally as a constituent of jasmine absolute (Jasminum grandiflorum, 0.5–1.5% of the oil), gardenia (Gardenia jasminoides), honeysuckle (Lonicera spp.), tuberose (Polianthes tuberosa), ginger (Zingiber officinale), peach (Prunus persica), and tea (Camellia sinensis) [1][2]. Massoia lactone, by contrast, is predominantly isolated from the bark oil of Cryptocarya massoy (Massoia aromatica) native to Papua New Guinea and Indonesia, where it constitutes up to 45–80% of the essential oil depending on the chemotype, and is not a significant constituent of jasmine, gardenia, or tea oils [3][4]. This difference in botanical origin has procurement implications: jasmin lactone can be sourced from a more diversified botanical supply base, whereas massoia lactone supply depends heavily on Cryptocarya massoy bark harvesting, which is subject to geographic, seasonal, and sustainability constraints [4].

Natural occurrence Botanical source Essential oil composition

Procurement-Relevant Application Scenarios Where Jasmin Lactone (CAS 34686-71-0) Provides Verifiable Differentiation


Fine Fragrance Formulations Requiring Extended Floral-Jasmine Longevity

In fine fragrance development where a jasmine-floral heart-to-base note with extended substantivity is required, jasmin lactone's 400-hour blotter longevity (2.1-fold greater than δ-decalactone) provides a quantifiable performance advantage [1]. Formulators can leverage this substantivity to reduce top-up concentrations or eliminate supplementary fixatives, directly impacting formulation cost. The recommended usage level of up to 3% in fragrance concentrate (per IFF technical guidance) enables flexible dosing across eau de toilette to parfum concentrations [2].

Oolong and Black Tea Flavor Quality Authentication and Process Optimization

Jasmin lactone serves as a critical process marker for oolong and black tea manufacturing quality because its accumulation is uniquely triggered by mechanical damage and low-temperature stress during the turnover stage [1]. Tea producers and quality control laboratories can quantify jasmin lactone levels via GC-MS to assess whether optimal processing conditions were maintained; no other δ-lactone can serve this specific marker function because the 13-LOX stress-inducible pathway is unique to jasmin lactone biosynthesis in tea leaves [2].

Food and Beverage Flavoring with Completed JECFA Regulatory Dossier

For food and beverage manufacturers targeting markets that adhere to Codex Alimentarius or JECFA standards, jasmin lactone offers a completed JECFA evaluation (No. 247, 1998) and FEMA GRAS designation (No. 3745), providing a more definitive regulatory pathway than massoia lactone, whose JECFA evaluation remains pending [1][2]. This regulatory certainty reduces approval timelines and mitigates compliance risk, particularly for products destined for jurisdictions requiring JECFA-evaluated flavoring substances.

Natural Flavor Compounding with Diversified Botanical Supply Chain

Procurement specialists seeking natural-identical flavor ingredients with diversified botanical sourcing can prioritize jasmin lactone over massoia lactone, given jasmin lactone's occurrence across jasmine, gardenia, honeysuckle, tuberose, ginger, peach, and tea [1]. This multi-source natural occurrence mitigates single-crop supply risk and price volatility, in contrast to massoia lactone's dependence on Cryptocarya massoy bark harvesting from a limited geographic region [2].

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